REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([F:9])[CH:5]=[C:6](C)[CH:7]=1.C=O.[BrH:12].[C:13](O)(=O)[CH3:14]>O>[CH3:1][C:2]1[CH:3]=[C:4]([F:9])[CH:5]=[C:13]([CH3:14])[C:7]=1[CH2:6][Br:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)F
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated carefully under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel with petroleum ether as eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |